REACTION_CXSMILES
|
C[O:2][C:3](=[O:20])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[N:15]=[C:14]([C:16]([F:19])([F:18])[F:17])[O:13][N:12]=2)=[CH:7][CH:6]=1.Cl>C1COCC1>[F:18][C:16]([F:17])([F:19])[C:14]1[O:13][N:12]=[C:11]([C:8]2[CH:7]=[CH:6][C:5]([CH2:4][C:3]([OH:20])=[O:2])=[CH:10][CH:9]=2)[N:15]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred for 29 h at 60° C
|
Duration
|
29 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
removal of the HCl
|
Type
|
DISSOLUTION
|
Details
|
the product was dissolved in Toluene
|
Type
|
CUSTOM
|
Details
|
evaporated again 3 times
|
Type
|
DISSOLUTION
|
Details
|
The substance was then dissolved in water:acetonitrile 1:1
|
Type
|
CUSTOM
|
Details
|
For analytical purposes, a small sample was subjected to purification by reverse phase prep-HPLC (
|
Type
|
WASH
|
Details
|
gradient elution, water/ACN both containing 0.1% TFA)
|
Type
|
ADDITION
|
Details
|
Fractions containing the desired compound
|
Type
|
CUSTOM
|
Details
|
freeze-dried
|
Type
|
CUSTOM
|
Details
|
to yield the product as white salt
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=NC(=NO1)C1=CC=C(C=C1)CC(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |